

Application Notes and Protocols for the Spectral Analysis of Benzyl Isoamyl Ether

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Compound of Interest

Compound Name: Benzyl isoamyl ether

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Introduction

Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with applications in the fragrance and flavor industries. Its structural elucidation and purity assessment are critical for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such organic molecules. This document provides detailed information on the ^1H NMR and ^{13}C NMR spectral analysis of **benzyl isoamyl ether**, along with standardized protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(benzyloxy)-3-methylbutane Molecular Formula: $\text{C}_{12}\text{H}_{18}\text{O}$ Molecular Weight: 178.27 g/mol [1] CAS Registry Number: 122-73-6[1]

The structure of **benzyl isoamyl ether** consists of a benzyl group and an isoamyl (or isopentyl) group linked by an ether oxygen. The numbering of the atoms for NMR assignment is as follows:

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Figure 1. Chemical Structure of **Benzyl Isoamyl Ether** with Atom Numbering for NMR Assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of **benzyl isoamyl ether** provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-1' (2H)	~7.30-7.40	Multiplet	-	5H (Aromatic)
H-2' (2H)	~7.30-7.40	Multiplet	-	
H-3' (1H)	~7.30-7.40	Multiplet	-	
H-α (2H)	~4.50	Singlet	-	2H
H-1 (2H)	~3.50	Triplet	~6.7	2H
H-2 (2H)	~1.60	Quartet	~6.7	2H
H-3 (1H)	~1.75	Multiplet	-	1H
H-4 (6H)	~0.95	Doublet	~6.6	6H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift (δ) ppm
C-ipso	~138.5
C-ortho	~128.4
C-meta	~127.6
C-para	~127.5
C- α	~72.9
C-1	~68.9
C-2	~38.4
C-3	~25.2
C-4	~22.6

Note: The chemical shifts are reported in ppm relative to a standard reference.

Experimental Protocols

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent that dissolves the **benzyl isoamyl ether** sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- **Sample Concentration:** Dissolve approximately 5-10 mg of **benzyl isoamyl ether** in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. If the solvent peak is well-defined and its chemical shift is known, it can also be used as a reference.
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

^1H NMR Data Acquisition

A standard protocol for acquiring a ^1H NMR spectrum on a 400 MHz spectrometer is as follows:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
- Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
- Acquisition Time (AQ): Approximately 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Spectral Width (SW): A spectral width of about 16 ppm (from -2 to 14 ppm) is usually adequate.
- Temperature: 298 K (25 °C).

^{13}C NMR Data Acquisition

A standard protocol for acquiring a proton-decoupled ^{13}C NMR spectrum on a 100 MHz spectrometer is as follows:

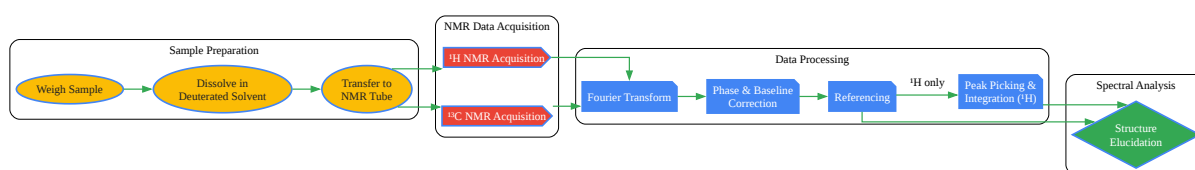
- Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
- Receiver Gain (RG): Adjust automatically or manually.
- Acquisition Time (AQ): Approximately 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

- Spectral Width (SW): A spectral width of about 240 ppm (from -10 to 230 ppm) is generally used.
- Temperature: 298 K (25 °C).

Data Processing and Analysis

- Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl_3 in ^1H NMR and 77.16 ppm for CDCl_3 in ^{13}C NMR).
- Peak Picking and Integration: Identify the peaks and integrate the area under each peak in the ^1H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow and Structural Relationships



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Caption: Experimental workflow for NMR analysis of **benzyl isoamyl ether**.

Caption: Connectivity diagram of **benzyl isoamyl ether** for NMR correlation.

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References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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